molecular formula C7H5N3O4 B8514413 6-Amino-5-nitro-3H-benzoxazol-2-one

6-Amino-5-nitro-3H-benzoxazol-2-one

Cat. No.: B8514413
M. Wt: 195.13 g/mol
InChI Key: CZIWBZWKCOVIQY-UHFFFAOYSA-N
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Description

6-Amino-5-nitro-3H-benzoxazol-2-one is a heterocyclic organic compound characterized by a benzoxazolone core substituted with amino and nitro functional groups. Its molecular formula is C₇H₅N₃O₃, and it exhibits a fused bicyclic structure. Its synthesis typically involves nitration and amination of precursor benzoxazolone derivatives under controlled conditions .

Properties

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

6-amino-5-nitro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H5N3O4/c8-3-1-6-4(9-7(11)14-6)2-5(3)10(12)13/h1-2H,8H2,(H,9,11)

InChI Key

CZIWBZWKCOVIQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1OC(=O)N2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the benzoxazolone family, which includes derivatives with varying substituents. Below is a detailed comparison with analogous compounds, focusing on structural, electronic, and functional differences.

Structural Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol)
6-Amino-5-nitro-3H-benzoxazol-2-one Amino (-NH₂) at C6; Nitro (-NO₂) at C5 C₇H₅N₃O₃ 195.14
5-Nitro-3H-benzoxazol-2-one Nitro (-NO₂) at C5 C₇H₄N₂O₃ 180.12
6-Hydroxy-3H-benzoxazol-2-one Hydroxy (-OH) at C6 C₇H₅NO₃ 163.12
5-Amino-3H-benzoxazol-2-one Amino (-NH₂) at C5 C₇H₆N₂O₂ 166.14

Key Observations :

  • The amino and nitro groups in this compound introduce steric and electronic effects that alter reactivity compared to unsubstituted benzoxazolones. The nitro group at C5 increases electron withdrawal, while the amino group at C6 provides nucleophilic character .
  • The absence of a nitro group in 6-hydroxy-3H-benzoxazol-2-one reduces electrophilicity, making it less reactive in aromatic substitution reactions.
Electronic Properties
  • This compound: The nitro group at C5 creates a strong electron-withdrawing effect (-I), polarizing the aromatic ring. The amino group at C6 (+M effect) partially counterbalances this, resulting in a dipole moment of ~4.2 D (theoretical DFT calculations) .
  • 5-Nitro-3H-benzoxazol-2-one: Lacks the amino group, leading to reduced resonance stabilization and a higher electron deficiency (dipole moment ~5.1 D).
  • 6-Hydroxy-3H-benzoxazol-2-one : The hydroxy group (-OH) enhances hydrogen-bonding capacity but contributes weaker electron donation compared to -NH₂.

Research Findings and Limitations

  • Synthetic Challenges: The simultaneous presence of amino and nitro groups complicates regioselective synthesis. Side products like 5-nitro-6-chloro-3H-benzoxazol-2-one are common unless reaction conditions are tightly controlled (e.g., low-temperature nitration) .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) reveals a melting point of 248°C, higher than 5-nitro-3H-benzoxazol-2-one (mp 210°C), attributed to intermolecular hydrogen bonding between amino and carbonyl groups.

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